1-Chloro-3-fluoro-4-iodo-2-methoxybenzene
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Overview
Description
1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H5ClFIO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions with different electrophiles. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the necessary substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled reaction environments are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-4-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one substituent with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-fluoro-4-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. In electrophilic aromatic substitution, the compound forms a sigma complex with the benzene ring, followed by the removal of a proton to yield the substituted product .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene: Similar structure but different positions of substituents.
1-Fluoro-4-iodo-2-methoxybenzene: Lacks the chlorine substituent.
1-Chloro-3-fluoro-2-methoxybenzene: Lacks the iodine substituent.
Uniqueness
1-Chloro-3-fluoro-4-iodo-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
1-chloro-3-fluoro-4-iodo-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXWFFXMNUUWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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